3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine is a complex organic compound notable for its potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 366.43 g/mol. This compound is classified as a piperidine derivative, which is significant in pharmaceutical development due to the biological activities associated with piperidine-containing compounds.
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine typically involves multi-step organic reactions. A common method includes the formation of the oxadiazole ring followed by the introduction of the cyclopropyl group and subsequent functionalization to yield the final piperidine structure.
The molecular structure of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine features several key functional groups:
C1CCN(CC1)C(=O)C2=CC=CC=C2N(C(=NO)C3CC3)C4=CC(=CC=C4)C(F)(F)F
AHQRYLFIVHNBTA-UHFFFAOYSA-N
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to optimize yields and selectivity.
The mechanism of action for 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may exhibit activity against certain cancer cell lines or bacterial infections, suggesting potential therapeutic applications.
The primary applications of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine lie within medicinal chemistry and pharmacology:
This compound exemplifies the intricate relationship between molecular structure and biological activity, making it a valuable subject for ongoing research in drug discovery and development.
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3